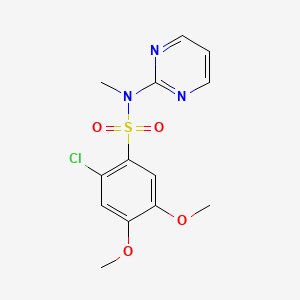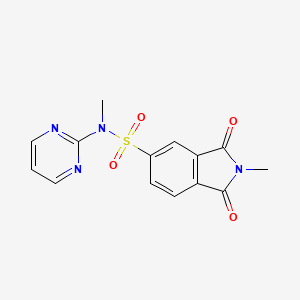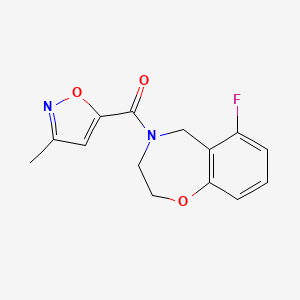![molecular formula C18H19FN2O2 B6626659 [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone](/img/structure/B6626659.png)
[4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound belongs to the class of indole-based compounds, which have been found to exhibit diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone is not fully understood. However, it has been suggested that this compound may act by binding to specific receptors in the central nervous system, thereby modulating the activity of various neurotransmitters.
Biochemical and physiological effects:
Studies have shown that [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, suggesting its potential as an anti-inflammatory and analgesic agent. It has also been shown to modulate dopamine receptor activity, indicating its potential as a therapeutic agent for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone is its high purity and stability, which makes it suitable for use in various laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone. One area of interest is its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia. Another area of research is its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential side effects and safety concerns.
Métodos De Síntesis
The synthesis of [4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone involves the reaction of 5-fluoroindole with piperidine, followed by the reaction of the resulting intermediate with furan-3-carboxaldehyde. This method has been reported to yield the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
[4-(5-Fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been tested for its anti-inflammatory and analgesic properties. In pharmacology, it has been investigated for its potential as a dopamine receptor antagonist. In neuroscience, it has been studied for its effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders.
Propiedades
IUPAC Name |
[4-(5-fluoro-2,3-dihydroindol-1-yl)piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-1-2-17-13(11-15)3-9-21(17)16-4-7-20(8-5-16)18(22)14-6-10-23-12-14/h1-2,6,10-12,16H,3-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFFHGZBQJORAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C2C=CC(=C3)F)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)
![2-[(2-Tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B6626592.png)
![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![(1S,2S)-2-(difluoromethyl)-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6626596.png)
![Methyl 4-bromo-2-[(2-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B6626597.png)
![Methyl 4-bromo-2-[(3-cyano-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6626612.png)



![Ethyl 4-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626636.png)
![Methyl 2-methyl-5-[methyl(pyrimidin-2-yl)sulfamoyl]benzoate](/img/structure/B6626637.png)
![5-(furan-2-yl)-4-methyl-N-[3-(2-methylpropanoylamino)propyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B6626642.png)
![3-(2-methoxyethyl)-N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B6626666.png)
